1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one
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Overview
Description
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, featuring a chloromethyl group and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-(2-methoxyphenyl)ethan-1-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.
Comparison with Similar Compounds
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-(2-Methoxyphenyl)ethan-1-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(4-Chloromethylphenyl)ethan-1-one: The position of the chloromethyl group affects the compound’s chemical properties and reactivity.
1-(2,4-Dimethoxyphenyl)ethan-1-one: The presence of an additional methoxy group alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one is an organic compound with significant potential in pharmaceutical research due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11ClO2
- IUPAC Name : 1-[5-(chloromethyl)-2-methoxyphenyl]ethanone
- CAS Number : 87604-20-4
The compound features a chloromethyl group and a methoxy group on the phenyl ring, which contributes to its reactivity and potential biological interactions.
Synthesis Methods
This compound can be synthesized through various methods, with the Friedel-Crafts acylation being the most common. This method involves:
- Reagents : Chloromethyl methyl ether and 1-(2-methoxyphenyl)ethan-1-one.
- Catalyst : Lewis acid (e.g., aluminum chloride).
- Conditions : Anhydrous environment with controlled temperature to minimize side reactions.
Biological Activity
The biological activity of this compound is primarily linked to its use as an intermediate in the synthesis of bioactive molecules. The following sections detail specific activities observed in various studies.
The mechanism underlying the biological activity of this compound may involve:
- Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites in biological molecules, altering their function.
- Enzyme Interaction : Potential modulation of enzyme activities through competitive inhibition or allosteric effects.
Case Studies and Research Findings
Several studies have explored the broader category of compounds related to this compound, providing insights into its potential applications:
- Antimicrobial Studies : Research published in MDPI highlighted the effectiveness of similar compounds against bacterial strains, emphasizing the importance of substituent positioning on activity levels .
- Antifungal Activity : Another study demonstrated that certain derivatives exhibited strong antifungal properties, suggesting that modifications to the structure could enhance efficacy against fungal pathogens .
- Pharmaceutical Applications : The compound's role as a pharmaceutical intermediate has been noted in various industrial applications, indicating its potential for developing new therapeutic agents.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Key Feature | Biological Activity |
---|---|---|
1-(2-Methoxyphenyl)ethan-1-one | Lacks chloromethyl group | Lower reactivity |
1-(4-Chloromethylphenyl)ethan-1-one | Different substitution pattern | Varies in reactivity |
1-(2,4-Dimethoxyphenyl)ethan-1-one | Additional methoxy group | Altered electronic properties |
This comparison highlights how structural modifications can influence both chemical behavior and biological activity.
Properties
IUPAC Name |
1-[5-(chloromethyl)-2-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)9-5-8(6-11)3-4-10(9)13-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMXYNZVCZHJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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